molecular formula C13H16N4O B2693769 N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide CAS No. 1795068-54-0

N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide

Cat. No.: B2693769
CAS No.: 1795068-54-0
M. Wt: 244.298
InChI Key: NSZAHWGEMAUPSA-UHFFFAOYSA-N
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Description

N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a cyano group, a cyclopropyl group, and a dimethylamino group attached to a pyridine ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and minimize the use of hazardous solvents, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group can enhance the compound’s solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and pyridine-based molecules. Examples include:

  • N-(4-cyanophenyl)-2-cyanoacetamide
  • 4-(dimethylamino)pyridine-2-carboxamide

Uniqueness

N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide is unique due to the presence of the cyclopropyl group, which imparts rigidity and unique steric properties to the molecule. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-17(2)10-5-6-15-11(7-10)13(18)16-12(8-14)9-3-4-9/h5-7,9,12H,3-4H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZAHWGEMAUPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)C(=O)NC(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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